molecular formula C20H19F3N2O2S B14682398 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- CAS No. 33414-29-8

10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)-

Cat. No.: B14682398
CAS No.: 33414-29-8
M. Wt: 408.4 g/mol
InChI Key: WITMGOUNEZZGDS-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by the presence of a trifluoromethyl group, a morpholinyl group, and an oxopropyl group attached to the phenothiazine core. Phenothiazines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- typically involves multiple steps, including the introduction of the trifluoromethyl group, the morpholinyl group, and the oxopropyl group to the phenothiazine core. The synthetic route may involve:

    Trifluoromethylation: This step introduces the trifluoromethyl group to the phenothiazine core.

    Oxopropylation: The oxopropyl group is introduced through a reaction with propionyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The morpholinyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine, 3,7-di-4-morpholinyl-: Similar structure but lacks the trifluoromethyl group.

    10H-Phenothiazine, 2-(trifluoromethyl)-: Similar structure but lacks the morpholinyl and oxopropyl groups.

Uniqueness

10H-Phenothiazine, 10-(3-(4-morpholinyl)-1-oxopropyl)-2-(trifluoromethyl)- is unique due to the combination of the trifluoromethyl, morpholinyl, and oxopropyl groups. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

33414-29-8

Molecular Formula

C20H19F3N2O2S

Molecular Weight

408.4 g/mol

IUPAC Name

3-morpholin-4-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one

InChI

InChI=1S/C20H19F3N2O2S/c21-20(22,23)14-5-6-18-16(13-14)25(15-3-1-2-4-17(15)28-18)19(26)7-8-24-9-11-27-12-10-24/h1-6,13H,7-12H2

InChI Key

WITMGOUNEZZGDS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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